molecular formula C9H5N3 B1594377 4-Cinnolinecarbonitrile CAS No. 16470-90-9

4-Cinnolinecarbonitrile

Cat. No. B1594377
CAS RN: 16470-90-9
M. Wt: 155.16 g/mol
InChI Key: SKALQBBFRXNOBD-UHFFFAOYSA-N
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Description

4-Cinnolinecarbonitrile is a chemical compound with the CAS Number: 16470-90-9 . It has a molecular weight of 155.16 . The IUPAC name for this compound is 4-cinnolinecarbonitrile .


Molecular Structure Analysis

The InChI code for 4-Cinnolinecarbonitrile is 1S/C9H5N3/c10-5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Cinnolinecarbonitrile is a solid at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

Green Synthesis of Cinnoline Derivatives

Cinnoline-4-carbonitrile has been used in the green and efficient synthesis of novel cinnoline derivatives inside natural Lycopodium clavatum sporopollenin (LCS) microcapsules . This process involves a one-pot microwave (MW) assisted reaction . The robust micrometre-sized sporopollenin microcapsules can act as MW microreactors .

Synthesis of Polyfunctionally Substituted Cinnolines

A convenient, simple, and efficient synthesis of polyfunctionally substituted cinnolines has been developed that involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins in dioxane/piperidine under controlled microwave irradiation . The obtained heterocycles are a privileged scaffold in a few natural compounds and in many drugs with a broad spectrum of biological activities .

Chemosensing Properties

Cinnoline-4-carbonitrile has been used in the synthesis of cinnoline-containing polymeric materials . A Richter-type cyclization of 2-ethynyl- and 2-(buta-1,3-diynyl)aryltriazenes was used for cinnoline ring formation, followed by a Sono-gashira coupling for the introduction of trimethylsilylethynyl moieties and a sila-Sonogashira coupling as the polycondensation technique .

Antibacterial Activity

The cinnoline compound synthesized inside the LCS microcapsules showed promising antibacterial activity against Pseudomonas aeruginosa (Gram-negative) and Bacillus cereus (Gram-negative) human pathogenic bacterial strains .

Optical Properties

The pure cinnoline compound synthesized inside the LCS microcapsules was found to show promising optical properties with two absorption peaks at 310 and 610 nm .

Material Science Applications

Cinnolines, including cinnoline-4-carbonitrile, serve as a privileged motif in fields related to material science . They have been used in the synthesis of various materials .

Pharmaceutical Applications

Cinnolines, including cinnoline-4-carbonitrile, are a key component in many drugs with a broad spectrum of biological activities . They serve as potential antihypertensive, anti-inflammatory, anticancer, liver x-receptor, antifungal, and luminescence agents .

Safety and Hazards

The safety information for 4-Cinnolinecarbonitrile includes a GHS07 pictogram and a warning signal word . The hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

cinnoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKALQBBFRXNOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343927
Record name 4-Cinnolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cinnolinecarbonitrile

CAS RN

16470-90-9
Record name 4-Cinnolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 0.173 g of 27B in 5 ml of acetic anhydride was refluxed overnight under nitrogen. The mixture was stripped under reduced pressure, and the residue was recrystallized from hexane to give cinnoline-4-carbonitrile (27C), as a yellow crystalline solid, m.p.: 140° C.
Name
27B
Quantity
0.173 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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